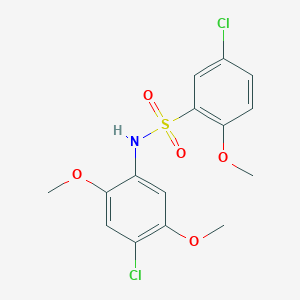
5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxybenzenesulfonamide, also known as 25CN-NBOH, is a potent and selective agonist for the serotonin 2A receptor (5-HT2A). This compound has gained significant attention in the scientific community due to its potential use as a research tool for studying the role of 5-HT2A receptors in various physiological and pathological processes.
Scientific Research Applications
5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxybenzenesulfonamide is primarily used as a research tool to study the role of 5-HT2A receptors in various physiological and pathological processes. This compound has been shown to have high affinity and selectivity for 5-HT2A receptors, making it an ideal tool for studying the functions of these receptors. Some of the research applications of 5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxybenzenesulfonamide include:
1. Studying the role of 5-HT2A receptors in the regulation of mood, cognition, and perception.
2. Investigating the involvement of 5-HT2A receptors in the pathophysiology of psychiatric disorders such as schizophrenia, depression, and anxiety.
3. Examining the effects of 5-HT2A receptor agonists on neuronal activity and synaptic plasticity.
Mechanism of Action
5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxybenzenesulfonamide acts as a potent and selective agonist for the 5-HT2A receptor. The activation of these receptors leads to the activation of various intracellular signaling pathways, including the phospholipase C (PLC) pathway, the phospholipase A2 (PLA2) pathway, and the mitogen-activated protein kinase (MAPK) pathway. These signaling pathways ultimately lead to the modulation of neuronal activity and synaptic plasticity, which are thought to underlie the physiological and pathological effects of 5-HT2A receptor activation.
Biochemical and Physiological Effects:
The activation of 5-HT2A receptors by 5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxybenzenesulfonamide has been shown to have a wide range of biochemical and physiological effects. Some of the effects of 5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxybenzenesulfonamide include:
1. Modulation of neuronal activity and synaptic plasticity.
2. Regulation of mood, cognition, and perception.
3. Induction of hallucinations and altered states of consciousness.
4. Regulation of circadian rhythms and sleep-wake cycles.
5. Involvement in the pathophysiology of psychiatric disorders such as schizophrenia, depression, and anxiety.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxybenzenesulfonamide as a research tool is its high affinity and selectivity for the 5-HT2A receptor. This makes it an ideal tool for studying the functions of these receptors in various physiological and pathological processes. However, there are also some limitations to using 5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxybenzenesulfonamide in lab experiments. One of the main limitations is the potential for off-target effects, as this compound may also interact with other receptors and signaling pathways. Additionally, the use of 5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxybenzenesulfonamide in lab experiments may be limited by its high cost and limited availability.
Future Directions
There are several future directions for research on 5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxybenzenesulfonamide. Some of these directions include:
1. Investigating the potential therapeutic applications of 5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxybenzenesulfonamide for the treatment of psychiatric disorders such as schizophrenia, depression, and anxiety.
2. Studying the effects of 5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxybenzenesulfonamide on neuronal activity and synaptic plasticity in different brain regions.
3. Examining the role of 5-HT2A receptors in the regulation of circadian rhythms and sleep-wake cycles.
4. Developing new and more selective agonists and antagonists for the 5-HT2A receptor.
5. Investigating the effects of 5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxybenzenesulfonamide on other signaling pathways and receptors to better understand its potential off-target effects.
Synthesis Methods
The synthesis of 5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxybenzenesulfonamide involves the reaction of 2-methoxybenzenesulfonyl chloride with 4-chloro-2,5-dimethoxyaniline to form 4-chloro-2,5-dimethoxy-N-(2-methoxyphenyl)benzenesulfonamide. This intermediate is then reacted with 5-chloro-2-aminobenzonitrile to form 5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxybenzenesulfonamide. The final product is obtained by purification through recrystallization.
properties
Product Name |
5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxybenzenesulfonamide |
|---|---|
Molecular Formula |
C15H15Cl2NO5S |
Molecular Weight |
392.3 g/mol |
IUPAC Name |
5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C15H15Cl2NO5S/c1-21-12-5-4-9(16)6-15(12)24(19,20)18-11-8-13(22-2)10(17)7-14(11)23-3/h4-8,18H,1-3H3 |
InChI Key |
MGTGIFJOEISJCJ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC(=C(C=C2OC)Cl)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC(=C(C=C2OC)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-{[5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-1-naphthyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B288716.png)
![3-{[4-(2,6-dimethylphenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B288717.png)








![4-[(2,5-Dichloroanilino)carbonyl]isophthalic acid](/img/structure/B288736.png)
![4-[(3,5-Dichloroanilino)carbonyl]isophthalic acid](/img/structure/B288737.png)